Product packaging for Monaspor(Cat. No.:)

Monaspor

Cat. No.: B1239217
M. Wt: 554.5 g/mol
InChI Key: REACMANCWHKJSM-HWRQFREASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Synthetic Strategies for β-Lactam Core Structures

The synthesis of β-lactam core structures, the central feature of compounds like Monaspor, has been a significant area of research in organic chemistry. Early strategies focused on constructing the strained four-membered azetidinone ring, often involving cycloaddition reactions or the cyclization of linear precursors. The fusion of this ring to other heterocyclic systems, such as the dihydrothiazine ring in cephalosporins, presents additional synthetic challenges and opportunities for developing novel methodologies.

Cefsulodin itself was synthesized by introducing a sulfobenzyl group at the 7-position of the cephem nucleus, a modification aimed at enhancing activity against specific microorganisms, though the focus here remains on the chemical transformation itself chemicalbook.com. The evolution of synthetic strategies for β-lactams has led to diverse approaches, including those for creating monocyclic systems or fusing the β-lactam ring to different partners like thiazolidine (B150603) (penicillins) or pyrroline (B1223166) (carbapenems) researchgate.net. These synthetic advancements are crucial for generating libraries of β-lactam analogues with varied substituents, allowing for systematic studies of how structural modifications influence chemical reactivity and interactions.

Significance of β-Lactam Analogues in Fundamental Biochemical Studies

β-Lactam analogues, including compounds like this compound, are invaluable tools in fundamental biochemical studies, particularly in understanding the mechanisms of enzymes that interact with the β-lactam ring. A prime example is their use in studying penicillin-binding proteins (PBPs) and β-lactamases.

β-Lactam antibiotics function by acylating the active-site serine residue of PBPs, enzymes crucial for bacterial cell wall synthesis. This acylation involves the nucleophilic attack of the serine hydroxyl group on the strained β-lactam carbonyl carbon, leading to the opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate nih.gov. Studying the kinetics and thermodynamics of this acylation reaction using various β-lactam analogues helps elucidate the precise molecular interactions and conformational changes involved.

Similarly, β-lactamases are enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. Research into the mechanisms of β-lactamase activity, including the roles of specific amino acid residues in the active site, heavily relies on studying the interaction of these enzymes with β-lactam substrates and inhibitors nih.govosti.govredemc.net. This compound, as a cephalosporin (B10832234) analogue, can serve as a model substrate or inhibitor in such studies, providing data on enzyme kinetics, binding affinities, and the structural basis of resistance mechanisms at a fundamental biochemical level. This research contributes to the broader understanding of enzyme catalysis and protein-ligand interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N4NaO8S2 B1239217 Monaspor

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N4NaO8S2

Molecular Weight

554.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2S)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17+,21-;/m1./s1

InChI Key

REACMANCWHKJSM-HWRQFREASA-M

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Synonyms

Abbott 46811
Cefsulodin
Cefsulodin Monosodium Salt
Cefsulodin Sodium
CGP 7174 E
CGP-7174-E
CGP7174E
Monaspor
Monosodium Salt, Cefsulodin
Pyocefal
SCE 129
SCE-129
SCE129
Sodium, Cefsulodin

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies of Monaspor

Retrosynthetic Analysis of the Monaspor Chemical Structure

Retrosynthetic analysis of Cefsulodin involves conceptually breaking down the molecule into simpler, readily available starting materials or intermediates ox.ac.ukyoutube.com. This process helps in designing a synthetic route by identifying key disconnections and the corresponding synthetic equivalents (synthons) ox.ac.ukyoutube.com.

Identification of Key Synthons and Disconnections

For Cefsulodin, major disconnections can be envisioned at the amide bond connecting the sulfoacetyl side chain to the 7-amino group of the cephalosporin (B10832234) nucleus and at the bond connecting the pyridinium (B92312) methyl group to the C-3 position of the dihydrothiazine ring.

The disconnections suggest key synthons:

A synthon corresponding to the 7-aminocephalosporanic acid (7-ACA) nucleus, which provides the bicyclic β-lactam-dihydrothiazine core with a reactive amino group at C-7 and a leaving group (often an acetoxy group) at C-3.

A synthon representing the (R)-2-phenyl-2-sulfoacetic acid moiety, which forms the C-7 side chain. This synthon can be considered as having an activated carboxyl group for amide bond formation and a sulfonic acid functionality nih.gov.

A synthon corresponding to the 4-carbamoylpyridinium methyl group, which is attached at the C-3 position. This synthon is typically introduced as a nucleophile or via displacement of a leaving group at the C-3 position of the cephem nucleus.

Strategic Analysis of β-Lactam Ring Formation

The β-lactam ring is the central structural feature of all β-lactam antibiotics, including cephalosporins wikipedia.orgmdpi.comigem.wikiwikipedia.org. Its strained four-membered cyclic amide structure is crucial for its biological activity, as it mimics the D-Ala-D-Ala portion of bacterial peptidoglycan and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) wikipedia.orgmdpi.comigem.wikipatsnap.com.

In the biosynthesis of cephalosporins, the β-lactam ring is formed through an oxidative ring expansion of a penicillin precursor, catalyzed by isopenicillin N synthase wikipedia.orgresearchgate.net. For the chemical synthesis of the cephalosporin nucleus (7-ACA), the β-lactam ring is typically pre-formed within a penicillin derivative (like penicillin G or V) and then expanded and modified to yield the cephem core wikipedia.orgresearchgate.net. This expansion usually involves an oxidative cleavage of the thiazolidine (B150603) ring of penicillin and subsequent cyclization to form the six-membered dihydrothiazine ring, retaining the original β-lactam ring wikipedia.org.

Classical Synthetic Approaches to the Cefsulodin Nucleus

Classical synthetic routes to the cephalosporin nucleus, 7-ACA, often begin from naturally occurring penicillins, which are more readily available through fermentation. The conversion of penicillin to 7-ACA involves several chemical transformations, including the cleavage of the side chain at the amino group of 6-aminopenicillanic acid (6-APA) and the ring expansion of the thiazolidine ring to the dihydrothiazine ring wikipedia.org.

A common strategy involves the conversion of 6-APA to an intermediate with a leaving group at the C-3 methyl group, such as a 7-aminocephalosporanic acid ester. This nucleus then serves as the scaffold for the attachment of the specific side chains of Cefsulodin.

Development of Side Chain Incorporation Protocols

The synthesis of Cefsulodin requires the introduction of two specific side chains: the (R)-2-phenyl-2-sulfoacetyl group at the C-7 amino group and the 4-carbamoylpyridinium methyl group at the C-3 position.

The C-7 side chain is typically attached via an amidation reaction between the 7-amino group of the cephalosporin nucleus and an activated derivative of (R)-2-phenyl-2-sulfoacetic acid nih.gov. Various coupling reagents and protocols have been developed for forming this amide bond efficiently and with minimal racemization at the α-carbon of the phenylsulfoacetic acid moiety, which is crucial for maintaining the desired stereochemistry (R-configuration) nih.gov.

The introduction of the 4-carbamoylpyridinium methyl group at the C-3 position usually involves the displacement of a leaving group (such as an acetoxy group in 7-ACA) by 4-carbamoylpyridine. This is a nucleophilic substitution reaction where the pyridinium nitrogen acts as the nucleophile. The reaction conditions need to be carefully controlled to favor this displacement and minimize unwanted side reactions.

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in organic synthesis to temporarily mask reactive functional groups, preventing unwanted side reactions during specific transformations jocpr.comorganic-chemistry.orgpressbooks.publibretexts.org. In the synthesis of Cefsulodin, several functional groups require protection at various stages.

The amino group at the C-7 position of the cephalosporin nucleus needs to be protected before the modification of other parts of the molecule or the introduction of the C-3 side chain. Common amino protecting groups used in β-lactam chemistry include acyl groups (e.g., phthalimido) or carbamates (e.g., t-butoxycarbonyl, Boc) jocpr.comlibretexts.org. These groups can be selectively removed under specific conditions later in the synthesis jocpr.comorganic-chemistry.orglibretexts.org.

The carboxylic acid group at the C-4 position of the cephem nucleus is often protected as an ester during the synthesis to prevent its involvement in undesired reactions and to improve solubility in organic solvents libretexts.org. Various ester protecting groups can be employed, which are later cleaved under mild conditions to reveal the free carboxylic acid libretexts.org.

The sulfonic acid group in the C-7 side chain, (R)-2-phenyl-2-sulfoacetic acid, may also require protection depending on the synthetic strategy and the reagents used google.com. Neopentyl sulfonate esters have been described as useful protecting groups for sulfonic acids due to their stability under various reaction conditions and their cleavage by suitable nucleophiles google.com.

Novel and Green Synthetic Methodologies for this compound

While classical synthesis routes to Cefsulodin and other cephalosporins are well-established, there is ongoing interest in developing novel and greener synthetic methodologies to improve efficiency, reduce environmental impact, and address challenges such as the formation of impurities or the need for harsh reagents reading.ac.ukmdpi.comresearchgate.netnih.gov.

Research into novel synthetic approaches for cephalosporins includes exploring alternative starting materials, developing more efficient coupling reactions for side chain attachment, and utilizing biocatalytic methods nih.gov. For example, enzymatic methods have been investigated for the deacylation of penicillin G to 6-APA, providing a greener alternative to chemical hydrolysis.

The development of enantioselective methods for synthesizing the key intermediate (R)-2-phenyl-2-sulfoacetic acid is another area of research nih.gov. An iridium-catalyzed asymmetric allylation reaction has been reported for the enantioselective synthesis of allylic sulfonic acids, including the precursor for the Cefsulodin side chain nih.gov.

Green chemistry principles, such as using less hazardous chemicals and solvents, reducing energy consumption, and minimizing waste generation, are increasingly being applied to the synthesis of pharmaceuticals mdpi.comresearchgate.net. While specific detailed reports on novel or green synthesis solely focused on Cefsulodin are less widely available in the immediate search results, the broader trend in cephalosporin synthesis is towards more sustainable and efficient processes. This includes efforts to improve the purity of intermediates like 7-ACA, which can impact the stability and quality of the final product toku-e.comp212121.com.

The pharmaceutical industry continues to explore innovative synthetic strategies, including flow chemistry, mechanochemistry, and the use of heterogeneous catalysts, which can offer advantages in terms of reaction control, safety, and environmental footprint compared to traditional batch processes. These advancements, while not specifically detailed for Cefsulodin synthesis in the provided results, represent the direction of modern chemical synthesis towards more sustainable and efficient routes for complex molecules like β-lactam antibiotics.

Catalytic Approaches to Carbon-Heteroatom Bond Formation

Catalytic methods play a crucial role in the formation of carbon-heteroatom bonds during β-lactam synthesis, allowing for more efficient and selective transformations compared to stoichiometric methods. Transition metal catalysis, particularly palladium and copper, has been explored for constructing C-N and C-S bonds essential for the β-lactam core and its attached rings (e.g., the dihydrothiazine ring in cephalosporins).

One approach involves palladium-catalyzed intramolecular C(sp³)–H amidation, which can be used for the asymmetric synthesis of β-aryl β-lactams. This method utilizes a Pd(II)-catalyzed process and can achieve good enantioselectivity with appropriate ligands. nih.gov Another relevant catalytic approach is the copper-catalyzed oxidative carbon–heteroatom bond formation, which has been applied to the synthesis of β-lactams through directed C–H amidation. nih.gov Iridium catalysts have also been investigated for carbon-heteroatom bond formation, including cyclization reactions that yield β-lactams. sigmaaldrich.com

The Staudinger reaction, a [2+2] cycloaddition between ketenes and imines, is a widely used method for constructing the β-lactam ring. fishersci.nowikipedia.orgwikipedia.orguni.lu While traditionally non-catalytic or relying on stoichiometric chiral auxiliaries, catalytic asymmetric variants have been developed using chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine. wikipedia.orguni.lumetabolomicsworkbench.org These catalysts facilitate the reaction with good stereoselection and yield across a range of ketenes and imines. wikipedia.orgmetabolomicsworkbench.org

Palladium-catalyzed carbonylative cycloaddition of acylsilanes with imines has also been reported as a catalytic method for synthesizing densely substituted β-lactam derivatives, proceeding via a palladium Fischer-carbene intermediate. fishersci.ca

Flow Chemistry and Continuous Processing in β-Lactam Synthesis

Flow chemistry and continuous processing offer significant advantages for the synthesis of pharmaceuticals like β-lactams, including improved safety, scalability, and control over reaction parameters. nih.govwikipedia.orgiiab.me These techniques allow for reactions involving hazardous or unstable intermediates to be conducted more safely and efficiently. nih.gov

Studies have explored the synthesis of β-lactam antibiotics, such as cefotaxime (B1668864) and tazobactam, using continuous-flow processes. nih.govwikipedia.org Flow chemistry can be implemented for specific steps, such as amidation reactions in the synthesis of cephalosporins like cefotaxime, showing comparable or improved yields compared to batch processes. nih.govwikipedia.org Continuous manufacturing processes can also integrate reaction and crystallization steps, enhancing process yield and selectivity by maintaining low product concentration, which can reduce undesired side reactions and stabilize the product. iiab.mefishersci.ca

Continuous reactive crystallization in a continuous vessel provides benefits such as easier process control, higher productivity, and reduced batch-to-batch variations. iiab.mefishersci.ca This approach has been applied to the enzymatic synthesis of β-lactam antibiotics, demonstrating potential for improved conversion, yield, and volumetric productivity compared to traditional methods. iiab.me Flow chemistry systems can also be utilized for screening reaction conditions to optimize β-lactam synthesis pathways, including those involving metal-catalyzed C–H activation. wikipedia.org

Stereoselective Synthesis of this compound and its Stereoisomers

Stereoselective synthesis is critical for β-lactam antibiotics as their biological activity is highly dependent on their specific stereochemistry. Controlling the relative and absolute stereochemistry of the β-lactam ring and its substituents is a major focus in synthetic efforts.

Chiral Auxiliary and Asymmetric Catalysis Applications

Chiral auxiliaries and asymmetric catalysis are key strategies for achieving stereocontrol in β-lactam synthesis. Chiral auxiliaries are covalently attached to a reactant and direct the stereochemical outcome of the reaction; they are subsequently removed. While effective, auxiliary-based methods often require stoichiometric amounts of the chiral material. wikipedia.org Examples of chiral auxiliaries explored in β-lactam synthesis include D-glucosamine propanedithioacetal for the Staudinger reaction fishersci.ca and D-mannitol-derived oxazolidin-2-ones. wikidata.org Oxidatively cleavable chiral auxiliaries, such as p-methoxyphenethyl-substituted imines, have also been developed for diastereocontrol in the Staudinger reaction. nih.gov

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst in substoichiometric amounts to induce asymmetry in the product. This approach is often preferred due to its potential for higher efficiency and lower cost. Chiral nucleophilic catalysts, such as modified cinchona alkaloids like benzoylquinine fishersci.no and planar-chiral 4-(pyrrolidino)pyridine derivatives, have been successfully applied in the catalytic asymmetric Staudinger reaction to achieve high enantioselectivity. wikipedia.orguni.lumetabolomicsworkbench.org Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation is another example of asymmetric catalysis applied to β-lactam synthesis. nih.gov

Diastereoselective and Enantioselective Approaches

Both diastereoselective and enantioselective approaches are employed to control the stereochemistry of β-lactams. Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters in a molecule, leading to a preference for one diastereomer over others. Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess of the other.

The Staudinger reaction can be highly diastereoselective, often favoring the cis-β-lactam product under kinetic control. fishersci.ca However, methods have been developed to achieve high trans-diastereoselectivity using specific catalysts, such as phosphonium (B103445) fluoride (B91410) precatalysts that influence the transition state. fishersci.ca Double diastereocontrol, utilizing a chiral auxiliary on one reactant and inherent diastereoselectivity of the reaction, can further enhance selectivity. nih.gov

Enantioselective approaches, particularly catalytic asymmetric methods, are crucial for obtaining enantiomerically pure β-lactams. Chiral catalysts can differentiate between enantiotopic faces of a prochiral reactant or enantiotopic transition states, leading to the preferential formation of one enantiomer. Examples include the use of chiral N-heterocyclic carbenes fishersci.no and planar-chiral nucleophiles wikipedia.orguni.lumetabolomicsworkbench.org in the enantioselective Staudinger reaction, as well as palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation. nih.gov Ligand-controlled stereodivergent synthesis allows for selective access to either trans or cis β-lactam isomers by judicious selection of the catalyst ligand. nih.govwikidata.org

Synthesis of this compound Chemical Analogues for Mechanistic Probes

The synthesis of chemical analogues of β-lactams, including compounds structurally related to this compound, is important for understanding their mechanism of action, exploring structure-activity relationships, and developing new therapeutic agents. These analogues can serve as mechanistic probes to investigate interactions with biological targets like penicillin-binding proteins (PBPs) and β-lactamase enzymes. fishersci.itnih.govwikipedia.orgnih.gov

Molecular and Biochemical Mechanisms of Monaspor Interaction in Prokaryotic Systems

Enzymatic Target Identification in Bacterial Pathways

The primary targets of Monaspor in prokaryotic systems are enzymes crucial for the final stages of peptidoglycan synthesis. These enzymes are collectively known as Penicillin-Binding Proteins (PBPs) due to their high affinity for penicillin and other beta-lactam antibiotics.

Characterization of Penicillin-Binding Proteins (PBPs) as this compound Targets

Penicillin-Binding Proteins are a diverse group of bacterial enzymes located in the bacterial membrane. They play essential roles in the synthesis, elongation, and septation of the bacterial cell wall by catalyzing the transpeptidation and occasionally the glycosyltransfer reactions necessary for peptidoglycan cross-linking. Beta-lactam antibiotics, including this compound, exert their effect by binding to the active site of these PBPs. This binding event inhibits the transpeptidation reaction, preventing the proper cross-linking of peptidoglycan chains, which ultimately leads to weakened cell walls, osmotic lysis, and bacterial cell death. Different bacteria possess a variety of PBPs, and the affinity of a specific beta-lactam for particular PBPs can influence its spectrum of activity. This compound has shown notable activity against Pseudomonas aeruginosa, suggesting a significant interaction with the PBPs of this organism. wikipedia.orgnih.gov

Detailed Molecular Mechanism of Enzyme Inhibition

The inhibitory action of this compound on PBPs occurs through a specific and well-defined molecular mechanism involving the beta-lactam ring structure characteristic of this antibiotic class.

Covalent Acylation of Bacterial Transpeptidases by this compound

The core mechanism by which this compound inhibits bacterial transpeptidases (a major type of PBP) is through covalent acylation. The beta-lactam ring of this compound mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor, which is the natural substrate for the transpeptidase enzyme. The active site of the transpeptidase contains a catalytic serine residue. During the normal transpeptidation reaction, this serine residue forms a transient covalent bond with the D-Ala-D-Ala substrate. However, when this compound enters the active site, the catalytic serine residue attacks the highly reactive beta-lactam ring. This nucleophilic attack results in the irreversible opening of the beta-lactam ring and the formation of a stable covalent acyl-enzyme complex between this compound and the transpeptidase. mcmaster.ca This acylation effectively inactivates the enzyme, preventing it from catalyzing the cross-linking of peptidoglycan chains. The stability of this covalent bond is a key factor in the efficacy of beta-lactam antibiotics.

Structural Biology of this compound-Enzyme Complexes (e.g., X-ray Crystallography, Cryo-EM)

Understanding the precise molecular interactions between this compound and its PBP targets at an atomic level is crucial for rational drug design and overcoming resistance. Techniques in structural biology, such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), are invaluable for this purpose. X-ray crystallography has been extensively used to determine the three-dimensional structures of various PBPs, both in their native form and in complex with beta-lactam antibiotics. These structures reveal the architecture of the active site, the specific residues involved in substrate binding and catalysis, and how the beta-lactam molecule fits into and reacts with the active site serine. While specific published structures of this compound-PBP complexes were not explicitly found in the search results, studies on other beta-lactam-PBP complexes provide a strong model for understanding the binding of this compound. Cryo-EM is increasingly being used to study the structures of larger, more dynamic protein complexes, and can complement X-ray crystallography by providing insights into the conformational changes that may occur upon inhibitor binding. Such structural information can illuminate the subtle differences in PBP active sites that contribute to the varying efficacy of different beta-lactams against different bacterial species and can aid in the design of new antibiotics less susceptible to resistance mechanisms.

Biochemical Pathways of Bacterial Resistance to this compound

Bacteria can develop resistance to beta-lactam antibiotics like this compound through several biochemical mechanisms. These mechanisms often involve alterations that prevent the antibiotic from reaching or effectively inhibiting its PBP targets.

One of the most prevalent mechanisms is the enzymatic degradation of the antibiotic by beta-lactamases. These bacterial enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive before it can reach the PBPs. While this compound is a cephalosporin (B10832234), and the spectrum of beta-lactamases that can inactivate it varies, the production of these enzymes is a major cause of resistance.

Another significant mechanism involves alterations to the PBP targets themselves. Mutations in the genes encoding PBPs can lead to modified proteins with reduced affinity for the beta-lactam antibiotic. This means that even if the antibiotic reaches the target, it cannot bind effectively enough to cause inhibition of cell wall synthesis. The acquisition of new, low-affinity PBPs is also a resistance strategy employed by some bacteria, notably in the case of methicillin-resistant Staphylococcus aureus (MRSA) and its altered PBP2a.

Reduced permeability of the bacterial cell membrane or outer membrane (in Gram-negative bacteria) can also contribute to resistance by limiting the amount of antibiotic that reaches the cytoplasm and the periplasmic space where PBPs are located. Additionally, some bacteria possess efflux pumps, which are transport proteins that can actively pump the antibiotic out of the cell, further reducing its intracellular concentration below inhibitory levels.

Enzymatic Hydrolysis of this compound by β-Lactamases: Molecular Mechanisms.

A primary mechanism of bacterial resistance to beta-lactam antibiotics, including monobactams like this compound (cefsulodin), is the production of beta-lactamase enzymes nih.govmdpi.com. These enzymes catalyze the hydrolysis of the amide bond within the beta-lactam ring, rendering the antibiotic inactive wikipedia.orgmdpi.commedcraveonline.com. Beta-lactamases are diverse and classified into different molecular classes (A, B, C, and D) based on their amino acid sequences and catalytic mechanisms nih.govbiomedpharmajournal.org.

Serine beta-lactamases (Classes A, C, and D) utilize an active-site serine residue to form a covalent acyl-enzyme intermediate with the beta-lactam ring, which is subsequently hydrolyzed, releasing the inactive antibiotic product and regenerating the free enzyme wikipedia.orgmdpi.com. Metallo-beta-lactamases (Class B), in contrast, utilize one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile to hydrolyze the beta-lactam ring without forming a covalent intermediate nih.govmdpi.comwikipedia.orgmdpi.com.

While the general mechanisms of beta-lactamase hydrolysis are well-established, specific detailed research findings on the molecular mechanisms of this compound (cefsulodin) hydrolysis by various beta-lactamase classes were not extensively detailed in the provided search results. However, as a monobactam, this compound's susceptibility to different beta-lactamases would depend on the enzyme's active site structure and catalytic mechanism and the specific chemical structure of cefsulodin. Monobactams are generally resistant to some beta-lactamases but can be substrates for others, particularly certain extended-spectrum beta-lactamases (ESBLs) and metallo-beta-lactamases nih.govwikipedia.org.

Alterations in Bacterial Target Enzymes (PBPs) Affecting this compound Binding.

Beta-lactam antibiotics exert their antibacterial effect by targeting penicillin-binding proteins (PBPs) nih.govresearchgate.netbiomedpharmajournal.org. PBPs are bacterial enzymes, primarily transpeptidases and carboxypeptidases, that are crucial for the synthesis of the peptidoglycan layer, a major component of the bacterial cell wall researchgate.net. Beta-lactams mimic the D-Ala-D-Ala terminus of peptidoglycan precursors and acylate the active-site serine residue of PBPs, thereby inhibiting their transpeptidation activity and disrupting cell wall synthesis, leading to bacterial lysis nih.govresearchgate.net.

Bacterial resistance can arise from alterations in the structure or expression levels of PBPs, which lead to reduced affinity for beta-lactam antibiotics mdpi.comfrontiersin.orgresearchgate.netplos.org. Point mutations or insertions/deletions in the genes encoding PBPs can result in amino acid substitutions near the active site or in other regions that affect the protein's conformation and its ability to bind the antibiotic effectively frontiersin.orgresearchgate.net. This reduced binding affinity means that higher concentrations of the antibiotic are required to inhibit PBP activity, contributing to resistance mdpi.com.

Research has shown that alterations in PBPs are a significant mechanism of resistance in various bacterial species frontiersin.orgresearchgate.netplos.org. For instance, modifications in PBPs are a major cause of resistance to beta-lactams in Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus frontiersin.orgplos.org. While this compound (cefsulodin) is known to bind to essential PBPs in bacteria like Escherichia coli and Staphylococcus aureus, the specific alterations in PBPs that might affect this compound binding and contribute to resistance were not detailed in the provided search results nih.gov. However, the general principle of altered PBP structure leading to reduced beta-lactam affinity would apply to this compound as well mdpi.comfrontiersin.org.

Efflux Pump Systems in Bacteria: Mechanism of this compound Extrusion.

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, from the interior of the cell to the external environment nih.govnih.govgardp.orgwikipedia.orgfrontiersin.org. This active extrusion mechanism can reduce the intracellular concentration of an antibiotic below its inhibitory level, thereby contributing to bacterial resistance gardp.orgfrontiersin.org. Efflux pumps are found in both Gram-positive and Gram-negative bacteria and can be substrate-specific or capable of extruding a broad range of compounds (multidrug efflux pumps) nih.govwikipedia.orgfrontiersin.org.

These pumps utilize energy, often in the form of proton motive force or ATP hydrolysis, to translocate substrates across the membrane wikipedia.org. In Gram-negative bacteria, some efflux pumps are multi-component systems that span both the inner and outer membranes, effectively transporting the antibiotic directly out of the cell wikipedia.org.

Efflux pump activity is a known mechanism of resistance to various classes of antibiotics, including beta-lactams nih.govfrontiersin.orgnih.gov. While the general mechanism of efflux pumps is well-described, specific detailed research findings on the role of efflux pump systems in the extrusion of this compound (cefsulodin) were not provided in the search results. However, it is plausible that certain bacterial efflux pumps could recognize and transport this compound, contributing to reduced intracellular concentrations and potentially mediating resistance, as is the case for other beta-lactam antibiotics nih.govnih.gov.

Kinetic Studies of this compound-Enzyme Interactions.

Kinetic studies are essential for understanding the quantitative aspects of the interaction between this compound and its bacterial targets, as well as enzymes that can inactivate it. These studies provide parameters that describe the affinity of binding and the rates of enzymatic reactions.

Determination of Inhibition Constants (Ki) for Bacterial Enzymes.

The inhibition constant (Ki) is a fundamental parameter in enzyme kinetics that quantifies the affinity of an inhibitor for an enzyme sigmaaldrich.compharmacologycanada.orgnih.gov. Specifically, Ki represents the dissociation constant of the enzyme-inhibitor complex pharmacologycanada.org. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme pharmacologycanada.org. For beta-lactam antibiotics like this compound, Ki values can be determined for their interaction with bacterial enzymes such as PBPs and beta-lactamases.

For PBPs, Ki values would reflect the affinity of this compound for the enzyme's active site, indicating how effectively it can bind and inhibit the transpeptidation reaction. For beta-lactamases, Ki values could describe the affinity of this compound as a substrate or, in the case of a beta-lactamase inhibitor, the affinity of the inhibitor for the beta-lactamase enzyme.

The determination of Ki typically involves measuring enzyme activity in the presence of varying concentrations of the inhibitor and substrate, followed by analysis using methods such as Lineweaver-Burk plots or non-linear regression cmu.edunih.gov. While the concept of Ki is well-established and methods for its determination are standard in enzyme kinetics sigmaaldrich.comcmu.edunih.gov, specific Ki values for this compound (cefsulodin) against relevant bacterial enzymes (PBPs or beta-lactamases) were not found in the provided search results.

Time-Dependent Inactivation Kinetics of β-Lactamases.

Some beta-lactam antibiotics or beta-lactamase inhibitors can cause time-dependent inactivation of beta-lactamases. This occurs when the interaction between the enzyme and the compound leads to a progressive loss of enzyme activity over time, often due to the formation of a stable covalent adduct or a very slowly reversible complex mdpi.combiomedpharmajournal.org. Time-dependent inactivation is characterized by parameters such as the rate of inactivation (k_inact) and the concentration of inhibitor required for half-maximal inactivation (K_I) cmu.edu.

The kinetics of time-dependent inactivation can be studied by pre-incubating the enzyme with the inhibitor for different periods before measuring residual enzyme activity. Analysis of the resulting data can provide insights into the mechanism and efficiency of inactivation.

For beta-lactam antibiotics that are substrates for beta-lactamases, the interaction typically involves rapid hydrolysis, not time-dependent inactivation in the sense of irreversible inhibition. However, some beta-lactams or related compounds can act as mechanism-based inhibitors, leading to time-dependent inactivation of the enzyme mdpi.combiomedpharmajournal.org. Specific data on the time-dependent inactivation kinetics of beta-lactamases by this compound (cefsulodin) were not available in the provided search results.

Theoretical and Computational Approaches to this compound-Target Binding.

Theoretical and computational approaches, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, play an increasingly important role in studying the interactions between small molecules like this compound and their biological targets nih.govnih.gov. These methods can provide insights into the binding modes, affinities, and dynamics of ligand-protein interactions at an atomic level.

Molecular docking can predict the preferred orientation and binding affinity of a ligand within the active site of a target enzyme nih.govnih.gov. Molecular dynamics simulations can provide information about the flexibility of the protein and ligand, the stability of the complex, and the conformational changes that occur upon binding. Quantum mechanics calculations can be used to study the chemical reactions that occur during enzymatic catalysis or covalent bond formation, such as the acylation of PBPs by beta-lactams or the hydrolysis of the beta-lactam ring by beta-lactamases.

Molecular Docking Simulations with Bacterial Enzyme Active Sites

Molecular docking simulations are widely used to predict the preferred orientation (binding pose) of a ligand (such as an antibiotic like this compound) within the active site of a target protein (like a bacterial enzyme, e.g., PBPs) and to estimate the binding affinity between the two molecules frontiersin.orgmdpi.comnih.govmdpi.com. This computational technique treats the protein structure as a static entity or with limited flexibility, while the ligand's conformational space and position within the binding site are explored frontiersin.org.

The process typically involves:

Preparation of the protein target structure (usually obtained from crystallographic or NMR data).

Preparation of the ligand molecule structure.

Defining the binding site on the protein.

Running the docking algorithm to generate possible binding poses.

Scoring and ranking the poses based on predicted binding energy or other scoring functions frontiersin.org.

Molecular docking can help to:

Identify potential binding sites.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and amino acid residues in the active site mdpi.commdpi.comnih.gov.

Estimate the strength of the interaction (binding affinity), often expressed as a docking score or predicted binding energy frontiersin.orgmdpi.com.

While molecular docking is a powerful tool for initial screening and understanding potential interactions, its accuracy depends on the scoring function and the treatment of flexibility in both the ligand and the protein.

Based on the available search information, detailed research findings specifically describing molecular docking simulations of this compound (Cefsulodin) with the active sites of bacterial enzymes, such as specific PBPs from Pseudomonas aeruginosa or Staphylococcus aureus, were not identified. Studies discussing molecular docking in the context of antibacterial agents and bacterial enzymes like glucosamine-6-phosphate synthase mdpi.com, DNA gyrase nih.gov, and superoxide (B77818) dismutase 1 mdpi.com highlight the application of this technique in the field.

Quantum Mechanical Studies of this compound Reaction Mechanisms with Targets

Quantum mechanical (QM) studies, often employed in conjunction with molecular mechanics (MM) in hybrid QM/MM methods, are essential for investigating chemical reactions and bond transformations within biological systems nih.govcreative-quantum.eumpg.de. Unlike molecular docking, which primarily focuses on non-covalent binding poses, QM methods can describe the making and breaking of chemical bonds, allowing for the study of catalytic mechanisms and reaction pathways within enzyme active sites nih.govcreative-quantum.eumpg.de.

In the context of drug-target interactions, QM or QM/MM studies can be used to:

Model the chemical steps involved in the enzyme's catalytic cycle and how the inhibitor (this compound) interferes with these steps.

Calculate activation energies for different reaction pathways.

Determine the electronic structure and charge distribution within the active site and the drug molecule during the reaction.

Investigate covalent interactions if the drug forms a covalent bond with the enzyme, as is the case with beta-lactam antibiotics and PBPs agscientific.compressbooks.pub.

QM/MM methods are particularly useful for large biological systems like enzymes, where treating the entire system quantum mechanically is computationally prohibitive nih.govmpg.de. In a QM/MM approach, the reactive region (e.g., the enzyme active site and the drug molecule) is treated with a high-level QM method, while the rest of the protein and surrounding environment are described by a less computationally expensive MM force field nih.govmpg.de.

Advanced Analytical and Spectroscopic Characterization of Monaspor

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate mass of a molecule, which in turn allows for the determination of its elemental composition nih.gov. For Monaspor (Cefsulodin), HRMS would provide a precise mass-to-charge ratio (m/z) for the intact molecular ion, enabling confirmation of its molecular formula (C₂₂H₂₂N₆O₇S₂) archive.orgvdoc.pub. This accurate mass measurement is critical for distinguishing between compounds with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the subsequent detection of these fragment ions nih.govohri.ca. This technique provides invaluable structural information by revealing the characteristic fragmentation pathways of a molecule. By analyzing the mass-to-charge ratios and relative abundances of the fragment ions, researchers can deduce the connectivity of atoms and the presence of specific functional groups within the this compound molecule. The fragmentation pattern serves as a unique fingerprint for the compound, aiding in its identification and confirmation of its structure ohri.ca. Software tools are commonly used to interpret complex MS/MS data by comparing experimental spectra to theoretical fragmentation patterns or spectral databases ohri.camatrixscience.com.

Isotopic Labeling and Mass Spectrometry for Reaction Monitoring

Isotopic labeling, in conjunction with mass spectrometry, is a valuable technique for studying reaction mechanisms, metabolic pathways, and the fate of specific atoms within a molecule nih.govmatrixscience.com. By incorporating stable isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O) into specific positions of the this compound molecule or its precursors, researchers can track the movement and transformation of these labeled atoms during a chemical reaction or biological process. Mass spectrometry can then detect and quantify the labeled species and their fragmentation products, providing insights into reaction kinetics, intermediate formation, and metabolic transformations. While specific studies on isotopic labeling of this compound were not found, this technique is generally applicable to understanding the behavior of drug molecules and other organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed three-dimensional structure, connectivity, and dynamics of molecules in solution and solid states emerypharma.comorganicchemistrydata.orgmestrelab.comchemrxiv.org. It provides information about the local electronic environment of individual atoms within the this compound molecule.

1D and 2D NMR Techniques for Complete Structure Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is typically employed for the complete assignment of nuclear resonances and the full structural elucidation of a compound like this compound emerypharma.comchemrxiv.org.

1D NMR: Proton NMR (¹H NMR) provides information on the number, chemical environment, and coupling interactions of hydrogen atoms emerypharma.comchemrxiv.org. Carbon-13 NMR (¹³C NMR) reveals the different types of carbon atoms present in the molecule organicchemistrydata.org.

2D NMR: Various 2D NMR experiments correlate signals from different nuclei, providing crucial connectivity information emerypharma.comchemrxiv.org.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds emerypharma.comchemrxiv.org.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached emerypharma.comchemrxiv.org.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds, helping to establish the carbon skeleton and the position of substituents emerypharma.comchemrxiv.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are spatially close to each other, regardless of whether they are coupled through bonds. This is vital for determining the stereochemistry and conformation of the molecule emerypharma.comchemrxiv.org.

By combining the information obtained from these 1D and 2D NMR experiments, a complete assignment of all observable ¹H and ¹³C resonances can be made, leading to the unambiguous determination of this compound's chemical structure in solution.

Dynamic NMR for Conformational Exchange Phenomena

Dynamic NMR (DNMR) is a specialized application of NMR spectroscopy used to study molecular processes that occur on the NMR timescale, such as conformational changes, hindered rotations, or tautomerism chemrxiv.org. If this compound exhibits dynamic behavior in solution, such as rotation around specific bonds or inversion of a ring system, these processes can cause changes in the appearance of NMR signals as a function of temperature. By analyzing the lineshapes of these signals at different temperatures, the kinetics and thermodynamics of the exchange process can be determined.

Solid-State NMR for Crystalline Forms of this compound

While solution-state NMR is ideal for studying molecules in solution, solid-state NMR (SSNMR) is employed to investigate the structure and dynamics of solid materials, including crystalline or amorphous forms of compounds like this compound archive.org. SSNMR can provide information on the molecular packing, crystal polymorphism, and solid-state conformations that may differ from those in solution. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. SSNMR can be particularly useful for characterizing different solid forms of a pharmaceutical compound, which can have implications for its physical properties, stability, and bioavailability.

Chromatographic Methods for this compound Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for evaluating the purity of this compound and for separating closely related substances, including potential isomers. High-Performance Liquid Chromatography (HPLC) is a primary method utilized for purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods have been developed for the determination and purity assessment of Cefsulodin, the active compound in this compound nih.govscribd.comgoogle.com. These methods typically involve reversed-phase chromatography. For instance, a precise HPLC procedure for determining Cefsulodin in plasma utilized a C18 reversed-phase analytical column with a mobile phase consisting of acetonitrile-modified aqueous acetate (B1210297) buffer and a UV spectrophotometric detector nih.gov.

HPLC is routinely used to determine the purity of Cefsulodin Sodium. Reported purity values by HPLC area are typically above 97% nih.gov or around 96.5% pdbj.org. HPLC is also employed to monitor the stability of Cefsulodin Sodium over time by assessing the decrease in the area of the main peak google.com. Method development for HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for this compound and its potential impurities researchgate.netmdpi.com.

Data on HPLC purity can be presented as follows:

Analytical MethodAnalytePurity (%)Reference
HPLCCefsulodin>97.0 nih.govacs.org
HPLC AreaCefsulodin Sodium96.5 (Typical Value in Batch COA) pdbj.org
HPLC AreaCefsulodin Sodium>98 (Obtained by specific process) google.com

Chiral Chromatography for Enantiomeric Purity

Cefsulodin possesses chiral centers, indicated by the (6R,7R) configuration in the bicyclic system and the (2R) configuration in the sulfophenylacetyl side chain plos.orgresearchgate.net. The separation and assessment of enantiomeric purity are critical for chiral pharmaceuticals chromatographyonline.comuma.esmdpi.comchiralpedia.com. While specific details on the chiral chromatographic separation of Cefsulodin enantiomers were not found in the immediate search results, chiral chromatography, particularly chiral HPLC, is the standard technique for such analyses chromatographyonline.commdpi.comchiralpedia.com. This involves using chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to different retention times chromatographyonline.comchiralpedia.com. The development of a chiral HPLC method for this compound would involve selecting an appropriate CSP and mobile phase to achieve sufficient resolution of the enantiomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and can be used for identification and characterization.

Infrared absorption spectroscopy is a recognized method for the identification of Cefsulodin Sodium nihs.go.jppmda.go.jpmhlw.go.jppmda.go.jp. The spectrum is typically obtained using the potassium bromide disk method nihs.go.jp. Comparison of the infrared absorption spectrum of a this compound sample with a reference spectrum is performed to confirm its identity, with similar intensities of absorption expected at the same wave numbers nihs.go.jp. Solid-state IR can also be used for characterization google.com.

Raman spectroscopy, while not as commonly cited for routine identification of Cefsulodin Sodium in the provided results as IR, is a complementary vibrational technique that can provide structural information google.com. Raman microspectroscopy has been utilized in studies involving Cefsulodin, for example, to investigate drug penetration and cellular effects in bacteria acs.org. Surface-enhanced Raman spectroscopy (SERS) can enhance weak Raman signals and has been applied in the characterization of bacterial strains susceptible to Cefsulodin researchgate.net. The specific Raman shifts observed correspond to the vibrational modes of the molecule's functional groups and structural backbone.

Application of X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline compounds in the solid state wikipedia.orgstackexchange.comicdd.com. It provides precise information on crystal lattice parameters, molecular conformation, and intermolecular interactions.

The crystal structure of a Cefsulodin derivative in complex with SHP2 has been determined using X-ray diffraction (PDB entry 4RDD) pdbj.orgrcsb.org. This demonstrates the applicability of single-crystal X-ray diffraction to obtain detailed structural information about compounds related to this compound. The analysis provided a resolution of 1.60 Å, indicating a high level of detail in the determined structure rcsb.org.

For this compound (Cefsulodin Sodium) itself, X-ray diffraction can be used to characterize its crystalline form. Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility, dissolution rate, and stability, which can impact its performance google.com. X-ray Powder Diffraction (XRPD) is commonly used to identify the crystalline form of a solid material google.com. While specific XRPD data for this compound polymorphs were not detailed in the search results, the principle applies to the solid-state characterization of Cefsulodin Sodium crystals google.comwikipedia.orgstackexchange.com.

Structure Activity Relationship Sar Studies of Monaspor at a Molecular Level

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches have become indispensable in drug discovery, offering a powerful lens to examine the complex interplay between a molecule's structure and its biological activity. For Monaspor, these in silico methods provide valuable insights into its interaction with target enzymes, primarily Penicillin-Binding Proteins (PBPs).

Development of Predictive Models for Enzyme Inhibition

While specific quantitative structure-activity relationship (QSAR) models exclusively developed for predicting the enzyme inhibition of this compound are not extensively documented in publicly available literature, broader QSAR studies on the cephalosporin (B10832234) class of antibiotics offer valuable predictive frameworks. These models correlate the structural features of cephalosporins with their inhibitory activity against target enzymes like transpeptidases.

A key takeaway from general cephalosporin QSAR models is the significant influence of the C-7 acylamino side chain and the C-3 substituent of the dihydrothiazine ring on the biological activity. For instance, a multiple linear regression (MLR) based QSAR model developed for a series of cephalosporin analogues revealed that descriptors such as the eccentric connectivity index, fragment complexity, and topological polar surface area of the R1 (C-7) and R2 (C-3) substituents are crucial for their inhibitory action on transpeptidase. The model indicated that higher eccentric connectivity and topological polar surface area at these positions enhance inhibitory activity, while increased fragment complexity can be detrimental.

Although a specific predictive model for this compound is not available, these general models for cephalosporins can serve as a foundational tool. By inputting the specific structural parameters of this compound and its potential derivatives into such validated QSAR models, it is possible to predict their potential enzyme inhibitory activity, thereby guiding the synthesis of more effective analogues.

Pharmacophore Modeling for Target Binding Interactions

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target. While dedicated pharmacophore models for this compound are not readily found in published research, its known interaction with PBPs allows for the construction of hypothetical models based on the binding sites of these enzymes.

The primary target of this compound in Pseudomonas aeruginosa is PBP3. A pharmacophore model for a PBP3 inhibitor would typically include:

A hydrogen bond acceptor feature interacting with key residues in the active site.

A hydrogen bond donor feature to form crucial interactions.

A hydrophobic region to occupy lipophilic pockets within the binding site.

A negatively ionizable feature , corresponding to the carboxylate group of the dihydrothiazine ring, which is crucial for anchoring the molecule in the active site.

Molecular docking studies, a related computational technique, have provided insights into the binding mode of cephalosporins, including this compound, within the active site of PBPs. These studies reveal that the β-lactam ring is positioned in close proximity to the catalytic serine residue, poised for nucleophilic attack. The side chains at C-7 and C-3 extend into specific sub-pockets of the enzyme, and their chemical nature dictates the binding affinity and specificity. For example, the bulky and charged side chains of this compound are likely to form specific electrostatic and steric interactions that contribute to its high affinity for certain PBPs.

Chemical Modification Strategies and Their Impact on Molecular Interactions

The synthesis of derivatives and analogues is a classical approach in medicinal chemistry to probe the SAR of a lead compound. For this compound, modifications to its core structure have provided a deeper understanding of the molecular interactions governing its antibacterial activity.

Systematic Variation of Side Chains and Their Effects on PBP Affinity

The antibacterial spectrum and potency of cephalosporins are largely determined by the nature of the side chains at the C-7 and C-3 positions of the cephem nucleus.

The C-7 acylamino side chain of this compound, which is a D-α-sulfophenylacetyl group, plays a critical role in its interaction with PBPs and its stability against β-lactamases. Systematic variations of this side chain in other cephalosporins have demonstrated that modifications can significantly alter PBP binding profiles and antibacterial activity. For instance, the introduction of an aminothiazole ring, as seen in later-generation cephalosporins, generally enhances activity against Gram-negative bacteria. While specific studies detailing a wide range of C-7 modifications for this compound are limited, it is understood that this side chain is crucial for its potent anti-pseudomonal activity.

Probing Stereochemical Requirements for Target Recognition

The stereochemistry of the cephem core and its substituents is fundamental to the biological activity of this compound. The specific spatial arrangement of the atoms in the β-lactam ring and the adjacent dihydrothiazine ring is essential for the molecule to fit correctly into the active site of PBPs and to be recognized as a substrate mimic of the D-Ala-D-Ala terminus of the peptidoglycan precursor.

The stereochemistry at the C-6 and C-7 positions is particularly crucial. The cis-stereochemistry of the hydrogen atoms at these positions is a hallmark of active cephalosporins. Any alteration to this configuration would drastically change the three-dimensional shape of the molecule, leading to a loss of binding affinity for PBPs and a subsequent loss of antibacterial activity.

Furthermore, the stereocenter in the C-7 acylamino side chain (the α-carbon of the sulfophenylacetyl group) also influences the interaction with the enzyme. The (R)-configuration at this position is generally preferred for optimal binding and activity in this class of cephalosporins. While specific studies on the stereoisomers of this compound's side chain are not widely reported, the principles of stereoselectivity established for other cephalosporins strongly suggest that the specific stereochemistry of this compound is a critical determinant of its target recognition.

Biochemical Screening of this compound Derivatives for Specific Enzyme Inhibition

Biochemical screening of this compound and its derivatives against a panel of purified enzymes, particularly various PBPs, is essential to determine their inhibitory potency and selectivity. Such studies typically involve measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Research has shown that this compound exhibits a selective affinity for different PBPs depending on the bacterial species. In Escherichia coli, this compound specifically targets PBPs 1a and 1b. nih.gov A competition assay using a fluorescent penicillin derivative determined the IC50 values for the binding of this compound to these proteins.

In Pseudomonas aeruginosa, the primary target of this compound is PBP3. drugbank.com This selectivity is a key factor in its potent activity against this opportunistic pathogen. Resistance to this compound in P. aeruginosa has been linked to mutations in the gene encoding PBP3, leading to a significant reduction in the affinity of the enzyme for the antibiotic.

Furthermore, in Streptococcus pneumoniae, this compound has been shown to be selective for PBP3. The table below summarizes the known PBP binding affinities of this compound in different bacterial species.

Bacterial SpeciesPrimary PBP Target(s)IC50 (μg/mL)Reference
Escherichia coliPBP1a0.1 plos.org
PBP1b1.0 plos.org
Pseudomonas aeruginosaPBP3Not explicitly quantified in the provided search results drugbank.com
Streptococcus pneumoniaePBP3Not explicitly quantified in the provided search results

Note: IC50 values can vary depending on the experimental conditions.

While the synthesis and screening of a broad range of this compound derivatives are not extensively detailed in the available literature, the existing data on its PBP binding profile provide a solid foundation for future drug design efforts. High-throughput screening of novel this compound analogues against a panel of PBPs from various pathogenic bacteria would be a crucial step in identifying derivatives with improved potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

High-Throughput Enzyme Inhibition Assays

High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to inhibit specific enzyme targets. These assays are typically automated and miniaturized, allowing for the efficient identification of "hit" compounds that can then be further investigated and optimized. The data generated from HTS, often expressed as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of a compound's potency against a particular enzyme.

Without any identified data for "this compound," it is impossible to present findings from such assays. A hypothetical data table for a compound that had undergone such screening might look like this:

Hypothetical High-Throughput Screening Data for an Inhibitor

Target Enzyme Assay Type IC50 (µM)
Kinase A Fluorescence Resonance Energy Transfer (FRET) 5.2
Protease B Chromogenic Substrate Assay 12.8

This table is for illustrative purposes only and does not represent data for any real compound.

Comparative Analysis of Inhibitory Profiles Across Enzyme Variants

To understand the specificity of an inhibitor and to gain insights into its mechanism of action, it is often valuable to compare its inhibitory activity against different variants of the target enzyme. These variants could be naturally occurring isoforms, or they could be engineered mutants with specific amino acid substitutions. By observing how these changes in the enzyme's structure affect the inhibitor's potency, researchers can deduce which residues are critical for binding and inhibition.

For instance, a significant loss of potency against a mutant enzyme would suggest that the mutated residue plays a key role in the inhibitor's binding site. Conversely, retained or enhanced activity might indicate that the modification does not interfere with or even favors the interaction.

A comparative analysis would typically be presented in a table format:

Hypothetical Comparative Inhibitory Profile of a Compound

Enzyme Variant Amino Acid Change IC50 (µM) Fold Change vs. Wild-Type
Wild-Type - 2.5 1.0
Variant 1 A123G 55.0 22.0
Variant 2 Y456F 3.1 1.2

This table is for illustrative purposes only and does not represent data for any real compound.

The name "this compound" does not currently correspond to a known chemical compound in the accessible scientific literature. It is possible that this is a novel, yet-to-be-published compound, a proprietary internal code name, or a potential misspelling of another compound. Until the chemical identity of "this compound" is clarified, a scientific discourse on its structure-activity relationship and enzyme inhibition profile remains purely speculative. Further research and clarification are needed to bring this enigmatic compound into the scientific light.

Q & A

Q. What are the critical physicochemical properties of Monaspor that researchers must characterize prior to experimental use?

To ensure reproducibility, researchers should prioritize characterizing this compound's purity (>95% via HPLC), solubility in common solvents (e.g., DMSO, water), stability under varying pH/temperature, and spectral data (NMR, IR, UV-Vis). For novel derivatives, elemental analysis and crystallography (XRD) are essential to confirm structural integrity .

Q. How should researchers design initial bioactivity assays for this compound to ensure statistical robustness?

Begin with dose-response assays (e.g., IC₅₀ determination) using validated cell lines or enzyme targets. Include triplicate technical replicates and negative/positive controls. Use non-linear regression models (e.g., Hill equation) for dose-response curves. For microbial studies, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

Optimize reaction conditions (solvent, catalyst, temperature) via design of experiments (DoE). Monitor reactions with TLC or LC-MS. Purify via column chromatography (silica/C18) or recrystallization. Validate purity using orthogonal methods (HPLC, NMR) and report retention factors (Rf) or retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Conduct systematic reviews with inclusion/exclusion criteria (e.g., studies with ≥3 biological replicates). Perform meta-analyses to quantify effect sizes and heterogeneity. Use pathway enrichment tools (e.g., KEGG, STRING) to identify consensus molecular targets. Address confounding variables (e.g., cell type, assay conditions) through sensitivity analyses .

Q. What methodologies are recommended for studying this compound’s off-target effects in complex biological systems?

Employ multi-omics approaches: transcriptomics (RNA-seq) for gene expression profiling, proteomics (LC-MS/MS) for protein interaction mapping, and metabolomics (NMR/GC-MS) for metabolic pathway disruption. Validate findings with CRISPR/Cas9 knockouts or siRNA silencing .

Q. How should researchers optimize experimental protocols for studying this compound in vivo?

Use randomized, blinded preclinical trials in animal models (e.g., murine xenografts). Define pharmacokinetic parameters (Cmax, AUC, t½) via LC-MS plasma analysis. Include histopathology and biomarker validation (ELISA/Western blot). Adhere to ARRIVE guidelines for ethical reporting .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound studies?

Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical models for small-sample studies. For time-series data (e.g., growth inhibition), employ longitudinal analysis (GEE or mixed models). Report confidence intervals and Bayesian posterior probabilities .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s structure-activity relationships (SAR)?

Combine molecular docking (AutoDock, Schrödinger) with MD simulations (GROMACS) to predict binding affinities. Validate predictions via site-directed mutagenesis or isothermal titration calorimetry (ITC). Use QSAR models with descriptors like logP, polar surface area, and H-bond donors .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?

Standardize synthesis protocols with strict quality control (QC) checkpoints. Use reference standards (e.g., NIST-traceable materials) for calibration. Store batches under inert conditions (argon, −80°C) and validate stability via accelerated degradation studies .

Q. How should researchers address discrepancies in this compound’s reported bioactivity across different assay platforms?

Perform cross-platform validation using orthogonal assays (e.g., fluorescence-based vs. luminescence assays). Normalize data to internal controls (e.g., % inhibition relative to baseline). Use Bland-Altman plots to assess inter-method agreement and report Cohen’s κ for categorical outcomes .

Q. What are the ethical considerations for sharing this compound-related data while complying with FAIR principles?

Deposit raw data in repositories like ChEMBL or PubChem with unique identifiers. Annotate metadata using domain-specific standards (e.g., MIAME for genomics). Provide experimental protocols in supplementary materials with DOI links. Ensure compliance with GDPR for human-derived data .

Tables for Key Data

Parameter Recommended Method Acceptance Criteria Reference
Purity AnalysisHPLC with UV/ELSD detection≥95% purity, peak symmetry ≥1.0
SolubilityShake-flask method (OECD 105)Solubility >1 mg/mL in ≥2 solvents
IC₅₀ DeterminationFour-parameter logistic regressionR² ≥0.90, 95% CI within ±20% of mean
MIC TestingBroth microdilution (CLSI M07)MIC ≤8 µg/mL for Gram-positive pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monaspor
Reactant of Route 2
Monaspor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.